molecular formula C12H20ClN B13050532 (R)-1-(2,5-Dimethylphenyl)butan-1-amine hcl

(R)-1-(2,5-Dimethylphenyl)butan-1-amine hcl

Cat. No.: B13050532
M. Wt: 213.75 g/mol
InChI Key: IRNIKARKCANPGD-UTONKHPSSA-N
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Description

®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-dimethylphenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity enantiomers.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed as a chiral auxiliary or catalyst in asymmetric synthesis.

    Material Science: Utilized in the development of novel materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(2,5-Dimethylphenyl)butan-1-amine: The non-chiral version of the compound.

    1-(2,5-Dimethylphenyl)butan-2-amine: A structural isomer with the amine group at a different position.

Uniqueness

®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for applications requiring high enantioselectivity and specificity.

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-4-5-12(13)11-8-9(2)6-7-10(11)3;/h6-8,12H,4-5,13H2,1-3H3;1H/t12-;/m1./s1

InChI Key

IRNIKARKCANPGD-UTONKHPSSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)C)C)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C)C)N.Cl

Origin of Product

United States

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